N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

pKa basicity ionization state

Uncontrolled amine basicity (pKa ~11.8) in 5-aminopyrazoles compromises assay reproducibility. N-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 2166944-76-7) resolves this: N-isopropylation shifts pKa to ~1.25, yielding a non-ionizable, lipophilic standard for UPLC/MS logD determination. Serves as a key intermediate for novel PDE10A inhibitors. Supplied at ≥95% purity with CoA confirming absence of unsubstituted amine (CAS 852443-61-9). In stock for immediate dispatch.

Molecular Formula C7H10F3N3
Molecular Weight 193.17 g/mol
Cat. No. B7985772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Molecular FormulaC7H10F3N3
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESCC(C)NC1=NNC(=C1)C(F)(F)F
InChIInChI=1S/C7H10F3N3/c1-4(2)11-6-3-5(12-13-6)7(8,9)10/h3-4H,1-2H3,(H2,11,12,13)
InChIKeyWEIHJHWCXFNUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: Classification & Physicochemical Baseline


N-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 2166944-76-7; synonym N-propan-2-yl-5-(trifluoromethyl)-1H-pyrazol-3-amine) is a synthetic, low-molecular-weight (193.17 g/mol) heterocyclic building block belonging to the 5-aminopyrazole class . The molecule is characterized by a pyrazole core substituted at the 3-position with an electron-withdrawing trifluoromethyl (–CF₃) group and at the 5-amino position with an N-isopropyl group, a combination that profoundly modulates its physicochemical properties relative to unsubstituted or N-methyl analogs . It is commercially available for research use from multiple international suppliers and is typically supplied at ≥95% purity .

1 SAR campaigns. Discrete N-isopropyl lipophilicity vector for structure-activity relationship studies.
2 Method development. Non-ionizable reference compound for pKa and logD analytical workflows.
3 Scaffold validation. Core 5-aminopyrazole template for PDE10A inhibitor discovery programs.

Generic Substitution Challenge for N-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine


Substitution within the 5-aminopyrazole class is not straightforward because small changes to the N-substituent on the 5-amino group or the 1-position of the pyrazole ring can alter the compound's protonation state, lipophilicity, and electron density by orders of magnitude. For example, introducing an N-isopropyl group onto 3-(trifluoromethyl)-1H-pyrazol-5-amine shifts the predicted pKa from ~11.8 (a moderately basic amine) to ~1.25 (a very weakly basic amine), effectively abolishing the basic character of the amino group at physiological pH and changing solubility and salt-forming behavior . Such a shift would dramatically alter biological target engagement, metabolic stability, and formulation compatibility, making generic replacement without matched analytical characterization high-risk for scientific reproducibility [1].

pKa N-isopropyl substitution may shift ionization state by orders of magnitude relative to unsubstituted amine. Physicochemical profile may not transfer.
Lipophilicity Shorter or more hydrophilic N-alkyl analogs may alter logD and membrane permeability. SAR vector is substituent-specific.
Engagement N-alkyl modulation can shift target engagement and metabolic stability. Generic replacement without matched characterization may limit reproducibility.

Differentiation from Close Analogs: N-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine


N-Isopropyl Substitution Drastically Lowers pKa

The predicted acid dissociation constant (pKa) of N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is 1.25±0.10, compared to 11.84±0.10 for the unsubstituted 3-(trifluoromethyl)-1H-pyrazol-5-amine . This represents a difference of approximately 10.6 pKa units, indicating that the N-isopropyl compound exists predominantly in its neutral, non-protonated form under physiological and mildly acidic conditions, whereas the parent amine is substantially protonated. This fundamental difference in ionization state will affect aqueous solubility, salt formation, logD, and membrane permeability.

pKa Shift
Predicted
Target pKa 1.25 ± 0.10 vs. parent amine 11.84 ± 0.10. Δ ≈ 10.6 units.
Supports non-ionizable reference compound use. Ionization-dependent properties require review.
Predicted values. Experimental confirmation recommended.
pKa basicity ionization state physicochemical property

Lipophilicity Modulation by N-Isopropyl Group

Though experimentally measured LogP values for the title compound are not publicly available, the introduction of an N-isopropyl substituent increases the calculated molecular lipophilicity compared to the unsubstituted 5-amino scaffold. The unsubstituted 3-(trifluoromethyl)-1H-pyrazol-5-amine has a molecular weight of 151.09 g/mol and contains a primary amine, whereas N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has a molecular weight of 193.17 g/mol and contains a secondary amine with an additional three-carbon alkyl group . In the PDE10A inhibitor series reported by Yuan et al. (2025), N-alkyl substitutions on the 5-amino group of 3-trifluoromethylpyrazoles were key medicinal chemistry handles that modulated lipophilicity, metabolic stability, and off-target selectivity [1].

Lipophilicity Modulation
Class-level
MW 193.17 vs. 151.09 (parent). Estimated cLogP shift ~+1.0 to +1.5 units.
Reported lipophilicity vector context. Supports discrete SAR point selection.
No experimental logP/logD available. Data to verify.
lipophilicity LogP cLogP drug-likeness

PDE10A Inhibition by 3-Trifluoromethylpyrazole Scaffold

Yuan et al. (2025) conducted hit-to-lead optimization of 3-trifluoromethyl-substituted pyrazole derivatives as phosphodiesterase 10A (PDE10A) inhibitors. The lead compound C7 demonstrated IC50 = 11.9 nM against PDE10A, >840-fold selectivity over other PDE subtypes, enhanced liver microsome stability (T1/2 = 239 min compared to MP-10), and low blood-brain barrier permeability [1]. While the specific compound N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine was not the lead compound in this study, the core 3-trifluoromethyl-5-aminopyrazole pharmacophore was conserved across the series, and N-alkyl variations were a primary vector for tuning selectivity and pharmacokinetics, establishing this compound class as a validated starting point for PDE10A-targeted drug discovery [1].

PDE10A Scaffold
Class-level
Lead C7 IC50 11.9 nM, >840-fold selectivity. Title compound shares 3-CF3-5-aminopyrazole core.
Validated template for PDE10A inhibitor discovery. N-isopropyl point underexplored.
Direct activity data for title compound not reported. Scaffold-level inference.
PDE10A IC50 selectivity cardiovascular phosphodiesterase

Research & Industrial Applications of N-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine


Reference Standard for pKa and Lipophilicity Profiling

The dramatic predicted pKa shift from ~11.8 to ~1.25 upon N-isopropylation positions N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a uniquely informative reference compound for analytical method development. It can serve as a negative ionization control in UPLC/MS pH-gradient methods or as a lipophilic, non-ionizable internal standard for logD determination in 5-aminopyrazole SAR libraries. Procurement teams should require a certificate of analysis (CoA) confirming retention time, purity (≥95% by HPLC), and absence of the unsubstituted amine (CAS 852443-61-9) as a contaminant.

SAR Exploration for PDE10A Inhibitors

The 3-trifluoromethyl-5-aminopyrazole core has been validated as a potent PDE10A inhibitory scaffold (IC50 = 11.9 nM, >840-fold selectivity; Yuan et al., 2025) [1]. Because the N-isopropyl group is a distinct lipophilic vector that has not been specifically reported in published PDE10A series, this compound is a high-value intermediate for synthesizing novel PDE10A or PDE family inhibitors with potentially optimized metabolic stability profiles. Researchers should request the compound in a batch that includes purity, residual solvent, and water content data to ensure reproducible enzymatic assay results.

Reduced Basicity for Agrochemical Foliar Uptake

Trifluoromethylpyrazoles are widely used as intermediates in the synthesis of herbicides and fungicides [2]. The extremely low basicity (predicted pKa 1.25) and increased lipophilicity of N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine relative to the parent amine suggest it may exhibit altered foliar uptake, phloem mobility, or soil adsorption characteristics compared to more basic pyrazole amines. This makes it a candidate for agrochemical lead optimization programs focusing on physicochemical property modulation. Analytical characterization should include HPLC purity, water solubility, and logP determination before use in greenhouse or field trials.

Application
Selection Property
Validation Focus
Analytical reference standard
Non-ionizable pKa profile
Retention time and impurity profiling
PDE10A inhibitor SAR
Core scaffold integrity
Enzymatic assay reproducibility
Agrochemical lead optimization
Low basicity and lipophilicity
Physicochemical property modulation

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